REACTION_CXSMILES
|
[Br:1][C:2]1[CH:7]=[CH:6][C:5]([N:8]2[CH2:13][CH2:12][O:11][CH2:10][CH2:9]2)=[C:4]([N+:14]([O-])=O)[CH:3]=1.CCOC(C)=O.[Sn](Cl)Cl>>[Br:1][C:2]1[CH:7]=[CH:6][C:5]([N:8]2[CH2:9][CH2:10][O:11][CH2:12][CH2:13]2)=[C:4]([CH:3]=1)[NH2:14]
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Name
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|
Quantity
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13.2 g
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Type
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reactant
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Smiles
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BrC1=CC(=C(C=C1)N1CCOCC1)[N+](=O)[O-]
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Name
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|
Quantity
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200 mL
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Type
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reactant
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Smiles
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CCOC(=O)C
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Name
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|
Quantity
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52 g
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Type
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reactant
|
Smiles
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[Sn](Cl)Cl
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Control Type
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AMBIENT
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Type
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CUSTOM
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Details
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The reaction was stirred at ambient temperature for 15 min
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Rate
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UNSPECIFIED
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RPM
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0
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Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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then heated
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Type
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TEMPERATURE
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Details
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to reflux for 45 min
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Duration
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45 min
|
Type
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WAIT
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Details
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After 60 min TLC indicated
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Duration
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60 min
|
Type
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CUSTOM
|
Details
|
was equilibrated to rt
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Type
|
WASH
|
Details
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The reaction was washed with 200 mL 5N aq. Sodium hydroxide solution
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Type
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CUSTOM
|
Details
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The organic separation
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Type
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STIRRING
|
Details
|
was stirred over anhydrous magnesium sulfate
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Type
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FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
the filtrate concd under reduced pressure to afford a pale yellow solid
|
Reaction Time |
15 min |
Name
|
|
Type
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|
Smiles
|
BrC=1C=CC(=C(N)C1)N1CCOCC1
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Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |